REACTION_SMILES
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[CH3:23][CH2:24][OH:25].[CH:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)([c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1)[N:15]1[CH2:16][C:17]([F:19])([CH:20]2[CH2:21][CH2:22]2)[CH2:18]1.[ClH:1]>>[ClH:1].[NH:15]1[CH2:16][C:17]([F:19])([CH:20]2[CH2:21][CH2:22]2)[CH2:18]1
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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FC1(C2CC2)CNC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |